Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate
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Overview
Description
Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a sulfanyl group attached to a 3,4-dichlorophenyl ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3,4-dichlorothiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
3,4-dichlorothiophenol+ethyl oxalyl chloridetriethylamineEthyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate exerts its effects is primarily through its reactive sulfanyl group. This group can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate can be compared with other thioesters and related compounds:
Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate: Similar structure but with a single chlorine atom, leading to different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetic acid: The free acid form, which has different solubility and reactivity compared to the ester.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXUUTSIUHPJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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